molecular formula C17H18N2O2S B2769087 N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide CAS No. 941991-02-2

N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide

Cat. No. B2769087
M. Wt: 314.4
InChI Key: CMNBJYFFFXKQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Reactivity

Studies have developed methods for synthesizing quinoline derivatives with thiophene modifications, investigating their reactivity and the formation of novel compounds through various chemical reactions. For example, Aleksandrov et al. (2020) demonstrated the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing a method that involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by several electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antitubercular Evaluation

Kantevari et al. (2011) synthesized a series of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, evaluating their in vitro antimycobacterial activity. This study highlights the potential of these compounds in developing new treatments for tuberculosis, with specific derivatives showing promising activity against Mycobacterium tuberculosis (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

Photocatalytic and Magnetic Properties

Research by Li et al. (2020) on octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand delves into their structures and explores their electrochemical, photocatalytic, and magnetic properties. This study provides insights into the potential applications of these complexes in environmental remediation and electronic devices (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Dual Receptor Tyrosine Kinase Inhibitors

Mannion et al. (2009) designed and synthesized a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, targeting c-Met and VEGFR2 tyrosine kinases. These compounds exhibited potent inhibition, favorable pharmacokinetic profiles, and high efficacy in vivo, suggesting their potential as therapeutic agents for cancer treatment (Mannion, Raeppel, Claridge, Zhou, Saavedra, Isakovic, Zhan, Gaudette, Raeppel, Déziel, Beaulieu, Nguyen, Chute, Beaulieu, Dupont, Robert, Lefèbvre, Dubay, Rahil, Wang, Ste-Croix, Macleod, Besterman, & Vaisburg, 2009).

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNBJYFFFXKQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

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